

2H-1,4-Benzoxazin-3(4H)-one chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2H-1,4-Benzoxazin-3(4H)-one

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An In-depth Technical Guide to 2H-1,4-Benzoxazin-3(4H)-one

This technical guide provides a comprehensive overview of **2H-1,4-Benzoxazin-3(4H)-one**, a heterocyclic compound that serves as a crucial building block for a variety of natural and synthetic organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, properties, synthesis, and biological significance.

Chemical Structure and Nomenclature

2H-1,4-Benzoxazin-3(4H)-one is a benzoxazine derivative characterized by a benzene ring fused to an oxazine ring, which is a six-membered aliphatic ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, with a ketone group.

IUPAC Name: 4H-1,4-benzoxazin-3-one[1]

Synonyms: 2H-benzo[b][2][3]oxazin-3(4H)-one, 3,4-dihydro-2H-1,4-benzoxazin-3-one, 3-Oxo-4H-benzo[2][3]oxazine[1][4]

Chemical Structure:

Caption: Chemical structure of **2H-1**,**4-Benzoxazin-3(4H)-one**.



Physicochemical Properties

A summary of the key physicochemical properties of **2H-1,4-Benzoxazin-3(4H)-one** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₂	[1][4][5]
Molecular Weight	149.15 g/mol	[1]
CAS Number	5466-88-6	[1][6]
Melting Point	173-175 °C	[6]
Solubility	Methanol: 25 mg/mL (clear, colorless)	[6]
Appearance	White to cream crystals or powder	[5]
InChl Key	QRCGFTXRXYMJOS- UHFFFAOYSA-N	[4][5][6]

Synthesis and Experimental Protocols

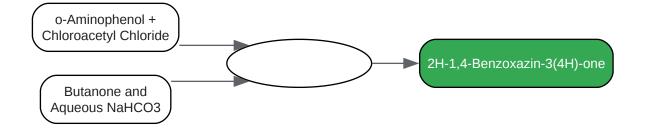
Several synthetic routes for **2H-1,4-Benzoxazin-3(4H)-one** and its derivatives have been reported. A common and straightforward method involves the reaction of o-aminophenol with chloroacetyl chloride.

General Synthesis Protocol

A widely cited method for the synthesis of **2H-1,4-Benzoxazin-3(4H)-one** involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate (NaHCO₃).

Experimental Workflow:





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Caption: General workflow for the synthesis of **2H-1,4-Benzoxazin-3(4H)-one**.

Other synthetic strategies for benzoxazinone derivatives include palladium-catalyzed carbonylation and copper-catalyzed tandem reactions.[7]

Biological Activities and Signaling Pathways

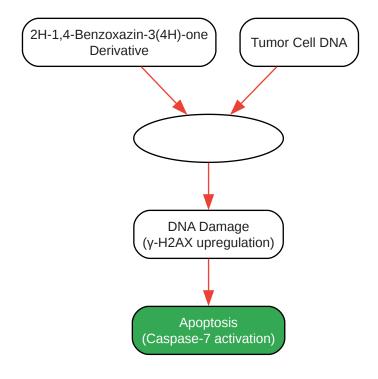
The **2H-1,4-benzoxazin-3(4H)-one** scaffold is present in numerous compounds exhibiting a wide range of biological activities, making it a structure of significant interest in medicinal chemistry and drug discovery.[8][9] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[8][9][10][11]

Anticancer Activity

Certain derivatives of **2H-1,4-benzoxazin-3(4H)-one** have demonstrated notable anticancer properties.[11] For instance, a series of 1,2,3-triazole derivatives of this scaffold were found to inhibit the growth of Huh-7 liver cancer cells.[11] The proposed mechanism involves the intercalation of these rigid, planar molecules into tumor cell DNA, leading to DNA damage and subsequent apoptosis.[11] This process is marked by the upregulation of y-H2AX, a marker of DNA double-strand breaks, and the activation of caspase-7, a key executioner caspase in the apoptotic pathway.[11]

DNA Damage and Apoptosis Induction Pathway:





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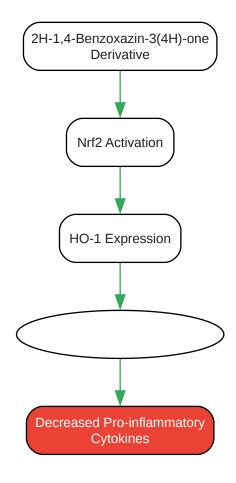
Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Activity

Derivatives of **2H-1,4-benzoxazin-3(4H)-one** have also been investigated for their anti-inflammatory effects, particularly in the context of neurodegenerative diseases.[12] Studies in microglial cells have shown that certain derivatives can mitigate the inflammatory response induced by lipopolysaccharide (LPS).[12] The mechanism is believed to involve the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[12] Activation of this pathway leads to a reduction in reactive oxygen species (ROS) production and a decrease in the expression of pro-inflammatory cytokines.[12]

Nrf2-HO-1 Anti-inflammatory Pathway:





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Caption: Anti-inflammatory signaling pathway.

Applications in Drug Discovery and Development

The versatile chemical nature and broad spectrum of biological activities make **2H-1,4-benzoxazin-3(4H)-one** and its derivatives promising scaffolds for the development of new therapeutic agents.[8][9] The rigid planar structure of the core is a desirable feature for designing molecules that can interact with biological targets such as DNA and protein active sites.[11] Its derivatives have been explored for various therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[8][9][10][11] Furthermore, the favorable safety profiles observed for some of these compounds in preliminary studies enhance their potential for further preclinical and clinical development.[11][12]



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